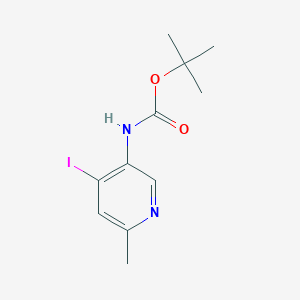
tert-Butyl(4-iodo-6-methylpyridin-3-yl)carbamate
Description
tert-Butyl(4-iodo-6-methylpyridin-3-yl)carbamate is an organic compound with the molecular formula C11H15IN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Properties
Molecular Formula |
C11H15IN2O2 |
|---|---|
Molecular Weight |
334.15 g/mol |
IUPAC Name |
tert-butyl N-(4-iodo-6-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15IN2O2/c1-7-5-8(12)9(6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
InChI Key |
JVEMMHYICGBXKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)NC(=O)OC(C)(C)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-iodo-6-methylpyridin-3-ylcarbamate typically involves the iodination of a pyridine derivative followed by the introduction of a tert-butyl carbamate group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The tert-butyl carbamate group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for tert-butyl 4-iodo-6-methylpyridin-3-ylcarbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of iodination and carbamate formation, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(4-iodo-6-methylpyridin-3-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
tert-Butyl(4-iodo-6-methylpyridin-3-yl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-iodo-6-methylpyridin-3-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-iodo-5-methoxypyridin-3-ylcarbamate
- tert-Butyl(4-iodo-6-methylpyridin-3-yl)carbamate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


